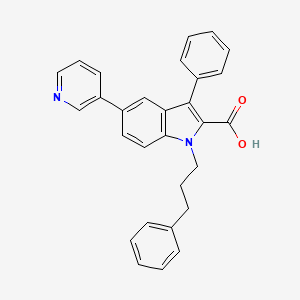

3-Phenyl-1-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-indole-2-carboxylic acid

Description

3-Phenyl-1-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-indole-2-carboxylic acid is a complex organic compound with a unique structure that combines phenyl, pyridinyl, and indole moieties

Properties

CAS No. |

825623-24-3 |

|---|---|

Molecular Formula |

C29H24N2O2 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

3-phenyl-1-(3-phenylpropyl)-5-pyridin-3-ylindole-2-carboxylic acid |

InChI |

InChI=1S/C29H24N2O2/c32-29(33)28-27(22-12-5-2-6-13-22)25-19-23(24-14-7-17-30-20-24)15-16-26(25)31(28)18-8-11-21-9-3-1-4-10-21/h1-7,9-10,12-17,19-20H,8,11,18H2,(H,32,33) |

InChI Key |

DGLCYGHJVRTDES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)C4=CN=CC=C4)C(=C2C(=O)O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with pyridine and phenylpropyl groups under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Phenyl-1-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 3-Phenyl-1-(3-phenylpropyl)-5-(pyridin-2-yl)-1H-indole-2-carboxylic acid

- 3-Phenyl-1-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-indole-2-carboxylic acid

Uniqueness

3-Phenyl-1-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern on the indole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-Phenyl-1-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-indole-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of antimycobacterial properties and other therapeutic applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole core, which is known for its diverse biological activities. The presence of phenyl and pyridine groups enhances its lipophilicity and potential interaction with biological targets.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial activity of related indole derivatives, particularly against Mycobacterium tuberculosis (Mtb). A study synthesized a series of 3-phenyl-1H-indoles, including derivatives similar to 3-phenyl-1-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-indole-2-carboxylic acid, and evaluated their effectiveness against Mtb. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The most effective compounds exhibited an MIC value of approximately 8.4 µM against Mtb strains.

- Cell Viability : Compounds showed low toxicity to mammalian cells (HepG2 and Vero) at concentrations below 30 µM, indicating a favorable selectivity profile.

- Bactericidal Activity : Time-kill studies demonstrated that certain indole derivatives maintained bactericidal effects at concentrations close to their MIC values, suggesting strong time-dependent characteristics in their action against Mtb .

Toxicity and Safety Profile

The safety profile of the compound was assessed through genotoxicity tests, which indicated no significant genotoxic effects at tested concentrations. This is crucial for the development of therapeutic agents as it suggests a lower risk for adverse effects in clinical applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of such compounds. The introduction of various substituents on the indole framework has been shown to influence both the potency and selectivity of antimycobacterial activity. For instance:

| Compound | Substituent | MIC (µM) | Toxicity (CC50) |

|---|---|---|---|

| 3h | None | 8.4 | <30 |

| 3n | Trifluoromethyl | 10.0 | <30 |

| 3r | Methyl | 12.5 | >30 |

This table summarizes key findings from SAR studies that guide future modifications to enhance efficacy while minimizing toxicity .

Other Biological Activities

In addition to its antimycobacterial properties, related compounds have been investigated for other biological activities, including:

- Antioxidant Activity : Some analogues have shown promising antioxidant properties, which could contribute to their therapeutic potential.

- Antiplatelet Activity : Certain derivatives have been reported to inhibit platelet aggregation significantly, suggesting applications in cardiovascular diseases .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

- Case Study on Antimycobacterial Activity : A study demonstrated that a series of synthesized indole derivatives exhibited varying degrees of activity against drug-resistant strains of Mtb, paving the way for new treatments for tuberculosis.

- Case Study on Antioxidant Properties : Another investigation revealed that specific analogues displayed antioxidant activities exceeding those of standard antioxidants like ascorbic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.